Cas no 5253-01-0 (2,3-Dichloro-6-methylbenzoic acid)

2,3-Dichloro-6-methylbenzoic acid is a chlorinated aromatic carboxylic acid derivative characterized by its distinct substitution pattern, featuring chlorine atoms at the 2- and 3-positions and a methyl group at the 6-position of the benzoic acid scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals. Its structural features enhance reactivity in electrophilic and nucleophilic substitution reactions, making it valuable for derivatization. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups influences its electronic properties, enabling selective functionalization. High purity grades ensure consistent performance in research and industrial applications.
2,3-Dichloro-6-methylbenzoic acid structure
5253-01-0 structure
商品名:2,3-Dichloro-6-methylbenzoic acid
CAS番号:5253-01-0
MF:C8H6Cl2O2
メガワット:205.03804063797
CID:2666611

2,3-Dichloro-6-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 2,3-Dichloro-6-methylbenzoic acid
    • 2,3-Dichlor-6-methylbenzoesaure
    • インチ: 1S/C8H6Cl2O2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12)
    • InChIKey: RQAPBIOXXSQHEU-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(C)=C1C(=O)O)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 184
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 37.3

2,3-Dichloro-6-methylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010010357-500mg
2,3-Dichloro-6-methylbenzoic acid
5253-01-0 97%
500mg
$823.15 2023-09-01
Alichem
A010010357-250mg
2,3-Dichloro-6-methylbenzoic acid
5253-01-0 97%
250mg
$494.40 2023-09-01
Alichem
A010010357-1g
2,3-Dichloro-6-methylbenzoic acid
5253-01-0 97%
1g
$1445.30 2023-09-01

2,3-Dichloro-6-methylbenzoic acid 関連文献

2,3-Dichloro-6-methylbenzoic acidに関する追加情報

2,3-Dichloro-6-methylbenzoic Acid (CAS No: 5253-01-0)

The compound 2,3-dichloro-6-methylbenzoic acid (CAS No: 5253-01-0) is a significant organic compound with a diverse range of applications in various scientific and industrial fields. This compound is characterized by its unique chemical structure, which includes a benzoic acid moiety substituted with chlorine atoms at the 2 and 3 positions and a methyl group at the 6 position. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.

Recent advancements in synthetic chemistry have led to the development of novel methods for the synthesis of 2,3-dichloro-6-methylbenzoic acid. Researchers have explored various strategies, including electrophilic substitution reactions, Friedel-Crafts acylation, and coupling reactions, to optimize the synthesis process. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for high-end applications such as pharmaceuticals and agrochemicals.

The benzoic acid functional group in 2,3-dichloro-6-methylbenzoic acid plays a crucial role in its reactivity and versatility. This group allows for further derivatization through esterification or amidation, enabling the creation of derivatives with enhanced bioavailability or specific biological activities. For instance, recent studies have demonstrated the potential of this compound as a precursor for synthesizing bioactive molecules with anti-inflammatory or antioxidant properties.

In terms of applications, 2,3-dichloro-6-methylbenzoic acid has found significant use in the pharmaceutical industry as an intermediate for drug development. Its ability to act as a chiral auxiliary or a building block in complex molecule synthesis has made it indispensable in modern drug design. Additionally, this compound is employed in agrochemicals as a component in herbicides and fungicides due to its ability to target specific enzymes or pathways in pests and pathogens.

Recent research has also highlighted the environmental impact of 2,3-dichloro-6-methylbenzoic acid and its derivatives. Studies have shown that under certain conditions, this compound can undergo biodegradation or photodegradation, reducing its persistence in the environment. However, further investigations are required to fully understand its long-term ecological effects and ensure sustainable practices in its production and use.

The unique combination of chlorine atoms and a methyl group in 2,3-dichloro-6-methylbenzoic acid also contributes to its stability under various chemical conditions. This stability makes it an ideal candidate for use in high-throughput screening assays or as a stabilizer in formulations requiring resistance to thermal or oxidative degradation.

In conclusion, 2,3-dichloro-6-methylbenzoic acid (CAS No: 5253-01-0) is a versatile compound with wide-ranging applications across multiple industries. Its chemical structure provides a foundation for further exploration into novel synthetic pathways and innovative applications. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific discovery and industrial innovation.

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